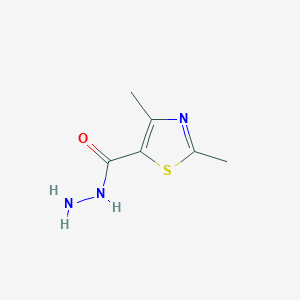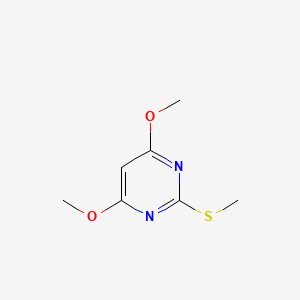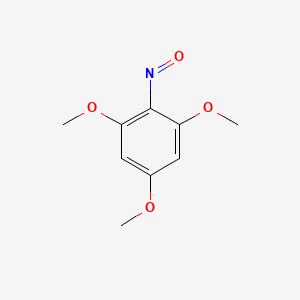![molecular formula C16H14N2O2 B1363607 2-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 727652-04-2](/img/structure/B1363607.png)
2-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde” is a complex organic molecule. It contains a methoxyphenyl group, a methylimidazo group, and a pyridine-3-carbaldehyde group .
Synthesis Analysis
The synthesis of similar compounds involves multistep processes. For instance, the synthesis of 6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde involved Friedlander condensation of 5-amino-3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with cyanoacetamide . Another synthesis involved the reaction of 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde with cyclohexane-1,3-dione .Chemical Reactions Analysis
The compound may participate in various chemical reactions. For example, imidazo[1,2-a]pyridine derivatives have been used as catalysts for the oxidation of catechol to o-quinone . The reaction kinetics were followed by measuring the absorbance versus time with a UV-Vis spectrophotometer .Scientific Research Applications
Synthesis Techniques
- Water-Mediated Hydroamination and Silver-Catalyzed Aminooxygenation : Methylimidazo[1,2-a]pyridines, including derivatives like 2-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde, can be synthesized via water-mediated hydroamination. This process does not require any deliberate addition of a catalyst. Additionally, silver-catalyzed intramolecular aminooxygenation has been utilized for producing these compounds in moderate to good yields (Mohan et al., 2013).
Fluorescence and Molecular Rotor Studies
- Fluorescent Molecular Rotors : The compound has been involved in the synthesis of fluorescent molecular rotors (FMRs) with significant viscosity sensing properties. These FMRs show enhanced emission intensity in a viscous environment, which could be crucial for various biological and chemical sensing applications (Jadhav & Sekar, 2017).
Anticancer Research
- Breast Cancer Chemotherapy : Novel selenylated imidazo[1,2-a]pyridines, closely related to this compound, have demonstrated promising activity against breast cancer cells. These compounds inhibit cell proliferation, cause DNA cleavage, and induce apoptosis in cancer cells, making them potential candidates for breast cancer chemotherapy (Almeida et al., 2018).
Photophysical Properties
- Synthesis and Photophysical Properties : The compound is part of studies that involve synthesizing various tricyclic and tetracyclic N-heterocycles. These compounds have distinct absorption and emission spectra, which are influenced by substituents in their structure, making them valuable for photophysical studies (Deore et al., 2015).
Luminescent Material Development
- Low-Cost Emitters with Large Stokes' Shift : Derivatives of imidazo[1,2-a]pyridine, like the compound , have been synthesized for their remarkable Stokes' shift and high quantum yields. They have potential applications in developing luminescent materials at a low cost (Volpi et al., 2017).
Crystal Structure Analysis
- Crystal Structure and Hirshfeld Surface Analysis : The compound's derivatives have been analyzed for their crystal structures, providing valuable insights into their molecular configurations and interactions. This analysis is crucial for understanding the physical and chemical properties of these compounds (Dhanalakshmi et al., 2018).
Catalytic Activity in Oxidation Reactions
- Catalytic Activity in Oxidation Reactions : Imidazopyridine derivatives, closely related to the compound , have been synthesized and evaluated for their catalytic activities. They have shown effectiveness in catalyzing the oxidation of catechol, an important reaction in various chemical processes (Saddik et al., 2012).
Antiulcer Agents
- Potential Antiulcer Agents : The synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position, structurally similar to the compound of interest, has been explored for their potential as antiulcer agents. Though these compounds did not display significant antisecretory activity, they demonstrated good cytoprotective properties (Starrett et al., 1989).
Future Directions
properties
IUPAC Name |
2-(3-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-6-7-18-14(10-19)16(17-15(18)8-11)12-4-3-5-13(9-12)20-2/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBCCRDBXSINSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C=O)C3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901161371 |
Source


|
| Record name | 2-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901161371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |
CAS RN |
727652-04-2 |
Source


|
| Record name | 2-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=727652-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901161371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl)ethan-1-one](/img/structure/B1363534.png)
![Methyl 3-amino-6-(dimethoxymethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1363535.png)







![4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]cyclohexane-1-carboxylic Acid](/img/structure/B1363550.png)